molecular formula C7H8N4O2 B13093599 6-Methylpyridazine-3,4-dicarboxamide CAS No. 16082-04-5

6-Methylpyridazine-3,4-dicarboxamide

Katalognummer: B13093599
CAS-Nummer: 16082-04-5
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: RWQJVRUZIOLMGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methylpyridazine-3,4-dicarboxamide is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridazine-3,4-dicarboxamide typically involves the reaction of 6-methylpyridazine with suitable amide-forming reagents. One common method is the reaction of 6-methylpyridazine-3,4-dicarboxylic acid with ammonia or amines under dehydrating conditions to form the corresponding dicarboxamide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methylpyridazine-3,4-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

6-Methylpyridazine-3,4-dicarboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Methylpyridazine-3,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyridazine: The parent compound with a similar structure but without the methyl and dicarboxamide groups.

    Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.

    Pyrimidine: Another six-membered ring with two nitrogen atoms, but in different positions.

Uniqueness

6-Methylpyridazine-3,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dicarboxamide groups enhance its potential for forming hydrogen bonds, making it a valuable scaffold for drug design and other applications .

Eigenschaften

CAS-Nummer

16082-04-5

Molekularformel

C7H8N4O2

Molekulargewicht

180.16 g/mol

IUPAC-Name

6-methylpyridazine-3,4-dicarboxamide

InChI

InChI=1S/C7H8N4O2/c1-3-2-4(6(8)12)5(7(9)13)11-10-3/h2H,1H3,(H2,8,12)(H2,9,13)

InChI-Schlüssel

RWQJVRUZIOLMGE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(N=N1)C(=O)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.